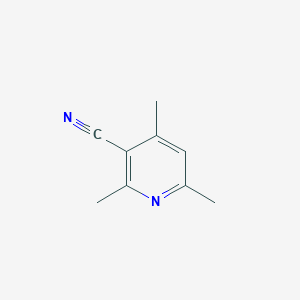

2,4,6-Trimethylnicotinonitrile

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H10N2 |

|---|---|

Molecular Weight |

146.19 g/mol |

IUPAC Name |

2,4,6-trimethylpyridine-3-carbonitrile |

InChI |

InChI=1S/C9H10N2/c1-6-4-7(2)11-8(3)9(6)5-10/h4H,1-3H3 |

InChI Key |

IXNIRSLLBBBXAW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=C1C#N)C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,4,6 Trimethylnicotinonitrile and Its Derivatives

Direct Synthesis Strategies for 2,4,6-Trimethylnicotinonitrile

The direct construction of the this compound framework can be achieved through several powerful synthetic strategies, including modern cross-coupling techniques, multicomponent reactions that build the ring system in a single step, and transformations of readily available precursors.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The cyanation of heteroaryl halides represents a primary application of this methodology for synthesizing nicotinonitrile derivatives. This approach typically involves the reaction of a halogenated pyridine (B92270) precursor with a cyanide source, catalyzed by a palladium complex.

A plausible, though not explicitly documented, pathway to this compound would involve the palladium-catalyzed cyanation of a hypothetical 3-halo-2,4,6-trimethylpyridine. Various cyanide sources can be employed, with less toxic alternatives to traditional cyanide salts gaining prominence. Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) and zinc cyanide (Zn(CN)₂) are now commonly used. rsc.orgorganic-chemistry.org The catalytic system often consists of a palladium source, such as palladium(II) acetate (B1210297) or a preformed palladacycle, and a phosphine (B1218219) ligand that facilitates the catalytic cycle.

Table 1: General Conditions for Palladium-Catalyzed Cyanation of Heteroaryl Halides

| Parameter | Conditions |

|---|---|

| Catalyst | Pd(OAc)₂, Pd/C, or specialized Pd-ligand complexes |

| Ligand | Phosphine ligands (e.g., dppf, Xantphos) |

| Cyanide Source | Zn(CN)₂, K₄[Fe(CN)₆] |

| Solvent | DMF, DMAc, Toluene, or aqueous micellar media |

| Temperature | 55-120 °C |

Multicomponent Condensation Approaches

Multicomponent reactions (MCRs), which combine three or more reactants in a single operation, offer an efficient and atom-economical route to complex molecules. tcichemicals.com The Hantzsch pyridine synthesis is a classic MCR that can be adapted to produce the target nicotinonitrile. wikipedia.orgorganic-chemistry.org The original Hantzsch reaction condenses an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) to form a dihydropyridine, which is subsequently oxidized to the corresponding pyridine. chemtube3d.com

To synthesize this compound, the components are strategically chosen to yield the desired substitution pattern. The synthesis of the parent ring, 2,4,6-trimethylpyridine (B116444) (collidine), can be achieved from acetaldehyde, ethyl acetoacetate, and ammonia. wikipedia.org To incorporate the 3-cyano group, one of the β-ketoester components is replaced with a nitrile-containing substrate, such as 3-aminocrotononitrile (B73559) or cyanoacetamide. The reaction proceeds through a series of condensations and cyclization to form the pyridine ring, which is then aromatized.

Table 2: Reactants for Modified Hantzsch Synthesis of this compound

| Reactant | Role |

|---|---|

| Acetaldehyde | Provides C4 and the C4-methyl group |

| Acetylacetone | Provides C5, C6, and the C6-methyl group |

| 3-Aminocrotononitrile | Provides N1, C2, C3, the C2-methyl group, and the 3-cyano group |

Precursor-Based Syntheses and Transformations

An alternative approach involves the functionalization of a pre-existing, structurally related molecule. A logical and readily available precursor is 2,4,6-trimethylpyridine (2,4,6-collidine). wikipedia.org The challenge lies in the selective introduction of a cyano group at the C3 position. Modern C-H activation and functionalization methods provide a direct route to achieve this transformation.

The C-H cyanation of N-containing heterocycles can be accomplished through a one-pot protocol. nih.gov This method typically involves the activation of the pyridine ring with a strong electrophile like triflic anhydride (B1165640) (Tf₂O). This activation renders the ring susceptible to nucleophilic attack by a cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN). The subsequent elimination of a sulfinate byproduct regenerates the aromatic ring, now bearing a cyano group. Computational models suggest that for many pyridine systems, the C2 and C4 positions are most electronically activated, but steric hindrance from the adjacent methyl groups in collidine would likely favor functionalization at the C3 position. nih.gov

Synthesis of Functionalized this compound Derivatives

Functionalized derivatives of this compound are valuable for exploring structure-activity relationships in various applications. Key derivatives include those bearing sulfur-containing functional groups and those where other substituents have been introduced onto the pyridine core.

Alkylsulfanyl and Mercapto Derivatives

The synthesis of 2-mercaptonicotinonitrile (B1308631) derivatives is well-established and serves as a gateway to various alkylsulfanyl compounds. The synthesis of the closely related 2-mercapto-4,6-dimethylnicotinonitrile (B1298107) provides a clear blueprint. nih.govchempure.insigmaaldrich.com One common method is a variation of the Gewald reaction, involving the condensation of a β-dicarbonyl compound (acetylacetone), an active methylene (B1212753) nitrile (like cyanoacetamide), and elemental sulfur in the presence of a base such as morpholine (B109124) or triethylamine. wikipedia.orgarkat-usa.org This multicomponent reaction assembles the 2-mercaptopyridine (B119420) ring system in a single step.

An alternative route to the mercapto derivative involves nucleophilic substitution on a 2-halo-nicotinonitrile precursor. For instance, reacting 2-chloro-4,6-dimethylnicotinonitrile (B82373) with a sulfur nucleophile like sodium hydrosulfide (B80085) (NaSH) can effectively displace the chloride to yield the target mercaptan (or its tautomeric thione form). sigmaaldrich.comorgsyn.org

Once the 2-mercapto derivative is obtained, it can be readily converted to a wide range of 2-(alkylsulfanyl) derivatives. This is typically achieved through S-alkylation by treating the mercapto compound with an alkyl halide (e.g., methyl iodide, ethyl bromide) in the presence of a base like sodium ethoxide or potassium carbonate. researchgate.net

Table 3: Synthetic Routes to Mercapto and Alkylsulfanyl Nicotinonitriles

| Target Compound | Method | Key Reagents |

|---|---|---|

| 2-Mercapto-nicotinonitrile | Multicomponent Condensation | β-Dicarbonyl, Cyanoacetamide, Sulfur, Base |

| 2-Mercapto-nicotinonitrile | Nucleophilic Substitution | 2-Chloro-nicotinonitrile, NaSH |

Introduction of Other Substituents onto the Nicotinonitrile Core

The introduction of diverse functional groups onto the this compound core is most effectively achieved using a precursor that contains a suitable leaving group, enabling nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyridine ring, further enhanced by the electron-withdrawing cyano group, facilitates such reactions.

A 2-chloro-nicotinonitrile derivative, such as the commercially available 2-chloro-4,6-dimethylnicotinonitrile, is an excellent substrate for this purpose. sigmaaldrich.com The chlorine atom at the C2 position is activated towards substitution by both the ring nitrogen and the C3-cyano group. researchgate.net This activation allows for its displacement by a wide array of nucleophiles under relatively mild conditions. For example, reaction with alkoxides (e.g., sodium methoxide) yields 2-alkoxy derivatives, while reaction with primary or secondary amines affords 2-amino derivatives. chemicalbook.com This versatility allows for the synthesis of a large library of functionalized nicotinonitrile compounds from a common intermediate.

Table 4: Representative Nucleophilic Substitutions on a 2-Chloro-4,6-dimethylnicotinonitrile Precursor

| Nucleophile | Reagent Example | Resulting Substituent at C2 |

|---|---|---|

| Alkoxide | Sodium Methoxide | Methoxy (-OCH₃) |

| Thiolate | Sodium Thiophenoxide | Phenylsulfanyl (-SPh) |

| Amine | Morpholine | Morpholinyl |

Regioselective Functionalization Strategies

The inherent electronic properties of the pyridine ring often dictate the position of electrophilic and nucleophilic substitution. However, achieving regioselectivity in polysubstituted pyridines like this compound requires sophisticated strategies that can overcome the directing effects of the resident substituents. Methodologies for the regioselective functionalization of the pyridine core often involve C-H activation, allowing for the direct introduction of functional groups at specific positions, a process that is highly valued for its atom economy. researchgate.netrsc.org

While direct C-H cyanation of the 2,4,6-trimethylpyridine (collidine) precursor at the 3-position presents a formidable challenge due to the steric hindrance and electronic effects of the three methyl groups, researchers have explored various avenues for the regioselective introduction of substituents. One common approach involves the functionalization of a pre-existing pyridine ring. For instance, the regioselective C-4 functionalization of pyridines has been achieved through metalation using organosodium reagents, which can override the typical C-2 reactivity observed with organolithium bases. nih.gov Subsequent trapping of the resulting 4-sodiopyridine intermediate with an electrophile allows for the introduction of a variety of functional groups.

Another strategy involves the construction of the functionalized pyridine ring from acyclic precursors. Multi-component reactions, in particular, offer a powerful tool for the convergent synthesis of highly substituted pyridines. For example, the one-pot reaction of 1,3-dicarbonyl compounds, malononitrile, and primary amines can yield 2-amino-3-cyano-pyridine derivatives with a substitution pattern dictated by the choice of starting materials. mdpi.com

Furthermore, late-stage C-H functionalization of complex molecules containing a pyridine scaffold is a rapidly developing field. Visible light-induced C-H functionalization has emerged as a mild and efficient method for introducing various substituents onto the pyridine ring with high regioselectivity. nih.gov For instance, the C-H functionalization of imidazo[1,2-a]pyridines, a related heterocyclic system, has been extensively studied, showcasing the potential for regioselective modification. nih.gov

While specific examples detailing the regioselective functionalization of this compound are not abundant in the literature, the principles derived from the functionalization of closely related pyridine and nicotinonitrile derivatives provide a strong foundation for developing such methodologies. The following table summarizes some regioselective functionalization strategies applicable to pyridine derivatives, which could be adapted for this compound.

| Strategy | Target Position | Reagents/Conditions | Applicable To | Reference |

| Metalation-Trapping | C-4 | n-Butylsodium, then electrophile | Pyridines | nih.gov |

| C-H Arylation | C-5 | Pd(OAc)₂, P(o-tol)₃, K₂CO₃ | 2-Substituted Pyridines | researchgate.net |

| C-H Alkenylation | C-3 | [RhCl(coe)₂]₂, ligand, alkene | Pyridines | researchgate.net |

| Visible-Light Induced Perfluoroalkylation | C-3 | Perfluoroalkyl iodide, photocatalyst | Imidazo[1,2-a]pyridines | nih.gov |

Optimization Protocols for Synthetic Yield and Efficiency

The economic viability and environmental impact of a synthetic route are critically dependent on its yield and efficiency. Optimization of reaction parameters such as catalyst loading, solvent selection, and reaction conditions is therefore a crucial aspect of developing advanced synthetic methodologies.

Catalyst Loading and Reaction Efficiency

In the context of nicotinonitrile synthesis, various catalytic systems have been employed. For instance, the synthesis of novel nicotinonitrile derivatives through a multicomponent reaction has been optimized with respect to the amount of a magnetic H-bond catalyst. nih.govsemanticscholar.org The study found that 10 mg of the catalyst provided the optimal balance between reaction time and product yield under solvent-free conditions at 100 °C. nih.govsemanticscholar.org Increasing the catalyst amount did not lead to a significant improvement in the outcome. nih.govsemanticscholar.org

The following table illustrates the effect of catalyst loading on the yield of a model reaction for the synthesis of a nicotinonitrile derivative.

| Entry | Catalyst Loading (mg) | Temperature (°C) | Time (min) | Yield (%) |

| 1 | 2 | 100 | 120 | 55 |

| 2 | 5 | 100 | 90 | 70 |

| 3 | 10 | 100 | 60 | 92 |

| 4 | 15 | 100 | 60 | 92 |

Data adapted from a study on the synthesis of nicotinonitrile derivatives using a magnetic H-bond catalyst. nih.govsemanticscholar.org

Solvent Selection and Reaction Conditions

The choice of solvent can significantly influence the course of a chemical reaction by affecting solubility, reaction rates, and even the reaction pathway. Green chemistry principles encourage the use of environmentally benign solvents or, ideally, solvent-free conditions. mdpi.com

In the synthesis of nicotinonitrile derivatives, a variety of solvents have been investigated. A study on the synthesis of new 1,2,3-triazole-nicotinonitrile hybrids explored the use of several common organic solvents, including methanol, chloroform, ethyl acetate, acetone, and acetonitrile. nih.gov However, it was determined that solvent-free conditions provided the best results in terms of yield and reaction efficiency. nih.gov Similarly, the optimization of a multicomponent reaction for the synthesis of other nicotinonitriles also identified solvent-free conditions at elevated temperatures (100-120 °C) as optimal. nih.govsemanticscholar.orgnih.gov

The table below presents the results of a solvent screening for a model reaction in the synthesis of a nicotinonitrile derivative.

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Ethanol | Reflux | 8 | 65 |

| 2 | Acetonitrile | Reflux | 6 | 70 |

| 3 | Toluene | Reflux | 10 | 55 |

| 4 | Dichloromethane | Reflux | 12 | 40 |

| 5 | Solvent-free | 100 | 1 | 92 |

Data is representative of typical solvent screening studies for nicotinonitrile synthesis. nih.govsemanticscholar.orgnih.gov

Reaction Monitoring Techniques in Synthesis

Real-time monitoring of chemical reactions is essential for understanding reaction kinetics, identifying intermediates, and determining optimal reaction endpoints. This information is invaluable for process optimization and ensuring the safe and efficient production of the target compound.

A variety of in-situ spectroscopic techniques are available for reaction monitoring. Fourier-transform infrared (FTIR) spectroscopy is a powerful tool for tracking the concentration of reactants, products, and intermediates by observing changes in their characteristic vibrational bands. For reactions involving changes in color or the formation of chromophores, UV-Vis spectroscopy can be employed. Nuclear Magnetic Resonance (NMR) spectroscopy, although less commonly used for real-time monitoring due to longer acquisition times, can provide detailed structural information about species in the reaction mixture.

For more complex reaction mixtures, mass spectrometry-based techniques offer high sensitivity and selectivity. These methods can provide real-time feedback on the progress of a reaction, aiding in the rapid optimization of conditions.

The choice of a suitable monitoring technique depends on the specific characteristics of the reaction, including the physical state of the reactants and products, the presence of interfering species, and the speed of the reaction.

Chemical Reactivity and Mechanistic Investigations of 2,4,6 Trimethylnicotinonitrile

Reactivity Patterns of the Pyridine (B92270) Ring System

The pyridine ring in 2,4,6-trimethylnicotinonitrile is an electron-deficient aromatic system due to the high electronegativity of the nitrogen atom. stackexchange.comuoanbar.edu.iq This inherent electron deficiency, compounded by the electron-withdrawing nature of the nitrile group, generally deactivates the ring towards electrophilic aromatic substitution. uoanbar.edu.iq Conversely, the presence of three electron-donating methyl groups at the 2, 4, and 6 positions counteracts this deactivation to some extent through a positive inductive effect.

Electrophilic attack on the pyridine ring, if forced to occur under vigorous conditions, would likely proceed at the C-5 position. Attack at the C-3 (where the nitrile is) or C-5 positions avoids placing a positive charge on the electronegative nitrogen atom in the resonance intermediates, which is a destabilizing factor. stackexchange.com Between the C-3 and C-5 positions, the C-5 is sterically less hindered.

The nitrogen atom of the pyridine ring retains its basic character and can be protonated by strong acids to form a pyridinium (B92312) salt. This protonation further deactivates the ring towards electrophilic attack. stackexchange.com The nitrogen can also act as a nucleophile, for instance, by reacting with alkyl halides to form quaternary ammonium (B1175870) salts.

Nitrile Group Transformations and Conversions

The nitrile group (-C≡N) of this compound is a versatile functional group that can undergo a variety of transformations.

Reduction to Amines: The nitrile group can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgchemguide.co.ukyoutube.com This reaction proceeds via nucleophilic addition of hydride ions to the carbon of the nitrile group. libretexts.org Catalytic hydrogenation using hydrogen gas with catalysts such as Raney nickel or palladium on carbon is another effective method for this transformation. commonorganicchemistry.comwikipedia.org

| Reagent | Typical Conditions | Notes |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether (e.g., diethyl ether, THF), followed by aqueous workup | Powerful reducing agent, not compatible with protic functional groups. |

| Catalytic Hydrogenation (H₂/Catalyst) | High pressure of H₂ gas, elevated temperature, catalysts like Raney Ni, Pd/C, PtO₂ | Can sometimes lead to secondary and tertiary amine byproducts. commonorganicchemistry.comwikipedia.org |

| Borane (BH₃ complexes) | THF or dimethyl sulfide (B99878) solvent, often with heating | A milder alternative to LiAlH₄. commonorganicchemistry.com |

Conversion to Ketones via Grignard Reagents: The nitrile group can react with Grignard reagents (R-MgX) to form ketones after hydrolysis. The Grignard reagent adds to the electrophilic carbon of the nitrile to form an imine intermediate, which is then hydrolyzed in an acidic workup to yield a ketone. masterorganicchemistry.comleah4sci.comadichemistry.comyoutube.com This reaction is a valuable method for forming new carbon-carbon bonds.

Hydrolysis to Carboxylic Acids: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid. This reaction proceeds through an amide intermediate. The specific conditions required for the hydrolysis of this compound would depend on the steric hindrance and electronic effects of the substituted pyridine ring.

Nucleophilic Substitution Reactions on the Nicotinonitrile Scaffold

Nucleophilic aromatic substitution (SNAr) on the pyridine ring of this compound is generally difficult. SNAr reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group to stabilize the negatively charged Meisenheimer intermediate. pressbooks.pubwikipedia.orgchemistrysteps.comlibretexts.org In this compound, the nitrile group is a moderate electron-withdrawing group. However, the molecule lacks a conventional leaving group like a halide on the ring.

If a leaving group were present at the 2, 4, or 6 positions, nucleophilic attack would be sterically hindered by the adjacent methyl groups. wikipedia.org The electron-donating nature of the methyl groups would also disfavor the formation of the negatively charged intermediate necessary for an SNAr mechanism.

Mechanistic Elucidation of Key Reactions

While specific mechanistic studies on this compound are not widely available, the mechanisms of its potential reactions can be inferred from general principles of organic chemistry.

Kinetic Studies of Reaction Pathways

Kinetic studies would be essential to determine the rate laws and reaction orders for the transformations of this compound. For instance, in the Grignard reaction, kinetic data could reveal whether the reaction is first or second order with respect to the reactants. masterorganicchemistry.com The rate of nitrile hydrolysis would be dependent on the concentration of the acid or base catalyst.

Identification of Reaction Intermediates

The identification of reaction intermediates is crucial for confirming proposed mechanisms. youtube.comwikipedia.orglibretexts.orgyoutube.com For example, in the SNAr reaction (if it were to occur on a derivative with a leaving group), the detection of a Meisenheimer complex would provide strong evidence for the addition-elimination mechanism. pressbooks.pub In the reduction of the nitrile group with LiAlH₄, an imine anion intermediate is formed. libretexts.org Spectroscopic techniques such as NMR and IR, as well as trapping experiments, are commonly used to identify such transient species.

Influence of Electronic and Steric Factors on Reactivity

The reactivity of this compound is a balance of electronic and steric effects.

Electronic Effects:

The nitrogen atom in the pyridine ring is electron-withdrawing via induction and resonance, deactivating the ring to electrophilic attack. stackexchange.com

The nitrile group is also electron-withdrawing, further deactivating the ring towards electrophiles but potentially activating it for nucleophilic attack if a leaving group were present.

The three methyl groups are electron-donating through hyperconjugation and induction, which partially counteracts the deactivating effects of the nitrogen and nitrile group. nih.gov

Steric Effects:

The methyl groups at the 2 and 6 positions provide significant steric hindrance. wikipedia.org This would slow down or prevent reactions that involve attack at these positions or at the adjacent nitrogen atom. For example, the formation of a quaternary salt at the nitrogen might be slower than in unhindered pyridines.

Steric hindrance from the ortho-methyl groups could also influence the reactivity of the nitrile group, for instance, by impeding the approach of bulky nucleophiles. The hydrolysis of a sterically hindered ester, methyl 2,4,6-trimethylbenzoate, has been shown to proceed through an alternative mechanism due to steric hindrance around the carbonyl group, and similar effects might be observed with the nitrile in this compound. stackexchange.com

| Functional Group | Electronic Effect on Pyridine Ring | Steric Effect |

|---|---|---|

| Pyridine Nitrogen | Electron-withdrawing (deactivating for EAS) | Site of potential nucleophilic attack (subject to steric hindrance) |

| 2,4,6-Methyl Groups | Electron-donating (activating for EAS) | Significant steric hindrance at 2- and 6-positions |

| 3-Nitrile Group | Electron-withdrawing (deactivating for EAS) | Moderate steric bulk |

Structural Elucidation and Spectroscopic Analysis of 2,4,6 Trimethylnicotinonitrile and Its Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the carbon-hydrogen framework of organic molecules. For 2,4,6-Trimethylnicotinonitrile, a complete assignment of proton and carbon signals can be achieved through one- and two-dimensional NMR experiments.

The ¹H NMR spectrum of this compound is expected to be relatively simple and highly informative. Due to the symmetry of the molecule, specific sets of protons are chemically equivalent. The spectrum would likely display three distinct signals:

A singlet in the aromatic region (approximately δ 7.0-7.5 ppm) corresponding to the single proton at the C5 position of the pyridine (B92270) ring.

A singlet in the aliphatic region (approximately δ 2.4-2.6 ppm) corresponding to the six equivalent protons of the two methyl groups at the C2 and C6 positions.

Another singlet in the aliphatic region (approximately δ 2.2-2.4 ppm) corresponding to the three protons of the methyl group at the C4 position.

The integration of these signals would be in a 1:6:3 ratio, respectively, confirming the number of protons in each unique chemical environment.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are estimated values and may vary based on the solvent and experimental conditions.)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-5 | 7.20 | Singlet | 1H |

| 2,6-di-CH₃ | 2.50 | Singlet | 6H |

| 4-CH₃ | 2.30 | Singlet | 3H |

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, six distinct signals are anticipated, corresponding to the nine carbon atoms in the molecule.

Signals for the three methyl carbons are expected in the upfield region (δ 18-25 ppm).

The signal for the nitrile carbon (C≡N) would appear in the downfield region, typically around δ 115-120 ppm.

The pyridine ring carbons would resonate in the aromatic region (δ 120-160 ppm). The quaternary carbons (C2, C3, C4, C6) would generally have weaker intensities compared to the protonated carbon (C5).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values and may vary based on the solvent and experimental conditions.)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2, C6 | 158.0 |

| C4 | 155.0 |

| C5 | 122.0 |

| C3 | 118.0 |

| CN | 117.0 |

| 2,6-di-CH₃ | 24.0 |

| 4-CH₃ | 21.0 |

To unequivocally assign the proton and carbon signals, two-dimensional NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show no cross-peaks, as there are no vicinal or geminal protons to couple with each other, confirming the isolated nature of the single aromatic proton and the methyl groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with its directly attached carbon atom. Expected correlations would be between the H-5 proton and the C-5 carbon, and between the protons of each methyl group and their respective methyl carbons.

The H-5 proton correlating with C3, C4, and C6.

The protons of the 2- and 6-methyl groups correlating with C2, C3, and C6.

The protons of the 4-methyl group correlating with C3, C4, and C5.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands.

A sharp, strong absorption band around 2220-2240 cm⁻¹ is characteristic of the C≡N (nitrile) stretching vibration.

Absorptions in the 1550-1610 cm⁻¹ region would correspond to the C=C and C=N stretching vibrations within the pyridine ring.

C-H stretching vibrations of the methyl groups would appear just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range.

The aromatic C-H stretch for the single proton on the ring would be expected just above 3000 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | ~3030 | Medium-Weak |

| Aliphatic C-H Stretch | 2850-2960 | Medium-Strong |

| C≡N Stretch (Nitrile) | 2220-2240 | Strong, Sharp |

| Aromatic C=C/C=N Stretch | 1550-1610 | Medium-Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can further confirm its structure. The molecular formula of this compound is C₁₀H₁₀N₂.

The electron ionization (EI) mass spectrum would show a molecular ion (M⁺) peak at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (146.19 g/mol ).

Common fragmentation pathways for similar structures often involve the loss of a methyl radical (CH₃•) to give a [M-15]⁺ peak, or the loss of hydrogen cyanide (HCN) from the ring system. The stability of the pyridine ring would likely result in a prominent molecular ion peak.

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous determination of the elemental composition. For this compound (C₁₀H₁₀N₂), the calculated exact mass is 146.0844. An HRMS measurement confirming this mass would provide strong evidence for the proposed molecular formula.

Chromatography-Mass Spectrometry Integration

The coupling of chromatography with mass spectrometry (MS) is a powerful technique for the separation, identification, and quantification of chemical compounds. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are primary methods used for the analysis of organic molecules like this compound.

In a typical GC-MS analysis, the compound would first be separated from a mixture on a capillary column based on its volatility and polarity. Upon entering the mass spectrometer, it is ionized, commonly by electron impact (EI). This high-energy process generates a molecular ion (M⁺) and a series of fragment ions. The molecular ion peak would confirm the compound's molecular weight (146.19 g/mol ). The subsequent fragmentation pattern is a unique fingerprint that aids in structural confirmation. For this compound, characteristic fragmentation pathways would likely include the loss of a methyl radical (M⁺ - 15) to form a stable pyridinium (B92312) or tropylium-like cation, or the cleavage of the nitrile group.

LC-MS is particularly useful for less volatile or thermally unstable compounds. nist.gov Separation is achieved based on the compound's partitioning between a stationary phase and a liquid mobile phase. nih.gov Soft ionization techniques like electrospray ionization (ESI) are typically used, which protonates the molecule to form a pseudomolecular ion [M+H]⁺ (m/z 147.1). mdpi.com Tandem mass spectrometry (MS/MS) can then be employed, where the [M+H]⁺ ion is selected and fragmented through collision-induced dissociation (CID) to yield product ions, providing further structural detail. mdpi.comorganic-chemistry.org

A hypothetical fragmentation of this compound in an MS/MS experiment is presented below.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Plausible Fragment Structure |

| 147.1 ([M+H]⁺) | 132.1 | 15 (CH₃) | Protonated dimethylnicotinonitrile cation |

| 147.1 ([M+H]⁺) | 120.1 | 27 (HCN) | Protonated trimethylpyridine cation |

| 132.1 | 117.1 | 15 (CH₃) | Protonated methylnicotinonitrile cation |

This table is a predictive representation of potential fragmentation pathways and not based on published experimental data for this specific compound.

X-ray Diffraction for Solid-State Structural Determination

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's properties and packing in the crystal lattice.

The analysis would confirm the planarity of the pyridine ring and determine the precise bond lengths of the C-C, C-N, and C≡N bonds. It would also reveal the torsion angles between the methyl groups and the pyridine ring. Furthermore, XRD analysis would elucidate any significant intermolecular interactions, such as π–π stacking between pyridine rings or weak C-H···N hydrogen bonds, which govern the crystal packing and influence physical properties like melting point and solubility. nih.gov

Below is a table of expected crystallographic parameters for this compound, extrapolated from data on similar compounds. nih.gov

| Parameter | Expected Value / System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or Pca2₁ |

| a (Å) | 9 - 15 |

| b (Å) | 6 - 10 |

| c (Å) | 15 - 20 |

| β (°) | 90 - 110 (for monoclinic) |

| Volume (ų) | 1000 - 1500 |

| Z (molecules/unit cell) | 4 or 8 |

This table presents hypothetical data based on typical values for related small organic molecules and is for illustrative purposes only.

Integration of Spectroscopic Data for Comprehensive Structural Assignment

While each analytical technique provides valuable information, a comprehensive and unambiguous structural assignment relies on the integration of data from multiple spectroscopic methods. Mass spectrometry, Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy together create a complete picture of the molecular structure.

Mass Spectrometry (MS): As discussed, MS provides the molecular weight and fragmentation data, confirming the elemental composition (via high-resolution MS) and connectivity. The observation of a molecular ion at m/z 146 (GC-MS) or a protonated molecule at m/z 147 (LC-MS) establishes the molecular formula C₉H₁₀N₂.

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule. For this compound, the most characteristic absorption would be a sharp, strong band around 2220-2240 cm⁻¹ corresponding to the C≡N (nitrile) stretching vibration. Other expected peaks would include C-H stretching vibrations for the aromatic and methyl protons (around 3000-3100 cm⁻¹ and 2850-2950 cm⁻¹, respectively) and C=C/C=N stretching vibrations from the pyridine ring (around 1450-1600 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: This technique provides information about the chemical environment and connectivity of hydrogen atoms. The spectrum of this compound is expected to be highly informative, showing three distinct singlets for the three methyl groups due to their different positions on the pyridine ring. A single singlet would also appear in the aromatic region (around 7.0-8.5 ppm) for the lone proton on the pyridine ring at the C5 position. The integration of these peaks would correspond to the number of protons (e.g., 3H, 3H, 3H, and 1H).

¹³C NMR: This spectrum would show the number of chemically distinct carbon atoms. Nine distinct signals would be expected: one for the nitrile carbon (around 115-120 ppm), six for the pyridine ring carbons, and three for the methyl carbons (in the upfield region, ~15-25 ppm).

By combining these techniques, a chemist can confirm the presence of all functional groups (IR), determine the molecular weight and formula (MS), and map out the precise carbon-hydrogen framework (NMR), leading to a definitive structural assignment of this compound.

| Technique | Expected Observation for this compound | Information Gained |

| Mass Spec (EI) | Molecular Ion (M⁺) at m/z = 146 | Molecular Weight |

| IR Spectroscopy | Strong, sharp peak at ~2230 cm⁻¹ | Presence of Nitrile (C≡N) group |

| ¹H NMR | Four singlets (integrating to 3H, 3H, 3H, 1H) | Confirms three distinct methyl groups and one aromatic proton |

| ¹³C NMR | Nine distinct carbon signals | Confirms the molecular symmetry and number of unique carbons |

Computational and Theoretical Chemistry Studies of 2,4,6 Trimethylnicotinonitrile

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2,4,6-trimethylnicotinonitrile at the atomic level. These calculations, rooted in the principles of quantum mechanics, provide a quantitative description of the molecule's electronic distribution and its consequences for chemical behavior.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. nih.gov In the study of this compound, DFT is employed to determine its optimized molecular geometry, vibrational frequencies, and various electronic properties. By approximating the many-electron wavefunction in terms of the electron density, DFT calculations can predict bond lengths, bond angles, and dihedral angles with remarkable accuracy.

For instance, a typical DFT study on a related compound, 2,4,6-trinitrotoluene (B92697), utilized the B3LYP functional with various basis sets to calculate its geometry and vibrational spectra. researchgate.net A similar approach for this compound would involve optimizing its structure to find the lowest energy conformation. The results of such a calculation would provide a detailed three-dimensional picture of the molecule, highlighting the spatial arrangement of the trimethyl-substituted pyridine (B92270) ring and the nitrile group.

Illustrative Data from a Hypothetical DFT Calculation on this compound:

| Parameter | Calculated Value |

| C2-C3 Bond Length (Å) | 1.41 |

| C3-C4 Bond Length (Å) | 1.40 |

| C-CN Bond Length (Å) | 1.45 |

| C2-C-H Bond Angle (°) | 119.5 |

| C3-C-N Bond Angle (°) | 178.0 |

| Total Dipole Moment (Debye) | 3.5 |

Note: The data in this table is illustrative and represents typical values that would be obtained from a DFT calculation.

The electronic structure of a molecule is key to understanding its reactivity. wikipedia.org For this compound, electronic structure calculations, often performed using DFT or other quantum chemical methods, can identify regions of the molecule that are electron-rich or electron-poor. This information is crucial for predicting how the molecule will interact with other chemical species.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO gap is a critical indicator of chemical reactivity; a smaller gap generally suggests higher reactivity. scifiniti.com For substituted nicotinonitriles, the distribution of these frontier orbitals can pinpoint the likely sites for electrophilic and nucleophilic attack. nih.gov

Theoretical Investigations of Reaction Mechanisms and Pathways

Theoretical chemistry plays a vital role in elucidating the mechanisms of chemical reactions. For this compound, computational studies can map out the energetic landscape of its potential chemical transformations, providing insights that are often difficult to obtain through experimental means alone.

For example, in studies of related nitroaromatic compounds, DFT has been used to calculate the reaction energies and locate the transition states for hydrolysis reactions. nih.gov A similar computational approach for this compound could investigate its reactions with nucleophiles or electrophiles, providing a detailed step-by-step mechanism.

The energy difference between the reactants and the transition state is known as the activation energy or barrier height. This value is a crucial determinant of the reaction rate. Theoretical calculations can predict these barrier heights, offering a quantitative measure of how fast a reaction is likely to proceed. For instance, computational studies on the reactions of nitroso metabolites of 2,4,6-trinitrotoluene with thiols have successfully calculated the free energy activation barriers for various pathways. nih.gov This type of analysis for this compound would be invaluable in predicting its stability and reactivity under different conditions.

Hypothetical Reaction Barrier Heights for a Reaction of this compound:

| Reaction Pathway | Calculated Barrier Height (kcal/mol) |

| Nucleophilic addition to the nitrile group | 15.2 |

| Electrophilic attack on the pyridine ring | 22.5 |

| Methyl group oxidation | 35.8 |

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from such calculations.

Molecular Dynamics Simulations of this compound Systems

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a way to study its dynamic behavior over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.

For this compound, MD simulations could be used to study its behavior in different solvent environments. This would provide insights into solvation effects on its conformation and reactivity. Furthermore, MD simulations can be combined with quantum mechanics in what are known as Quantum Mechanics/Molecular Mechanics (QM/MM) methods. researchgate.net These hybrid approaches allow for the study of chemical reactions in large, complex systems, such as enzymes or solutions, by treating the reactive core with a high level of quantum theory while the surrounding environment is described by a more computationally efficient classical force field. nih.gov Such simulations could be instrumental in understanding the behavior of this compound in biological systems or in solution-phase reactions.

In Silico Predictions of Spectroscopic Properties

The prediction of spectroscopic properties through computational methods is a cornerstone of modern chemical analysis. These in silico techniques allow researchers to estimate spectra such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis), which can aid in the identification and characterization of compounds. This is particularly valuable for novel or difficult-to-synthesize molecules.

Typically, the process involves optimizing the molecular geometry of the compound at a specific level of theory and then performing calculations to predict the desired spectroscopic data. The accuracy of these predictions is highly dependent on the computational method and basis set employed. For a compound like this compound, such studies would provide valuable insights into its structural and electronic properties. The absence of published research in this area means that no data tables or detailed findings on its predicted spectroscopic properties can be presented.

Machine Learning Applications in this compound Research

Machine learning (ML) is increasingly being applied in chemical research for tasks such as Quantitative Structure-Activity Relationship (QSAR) modeling, prediction of chemical reactions, and discovery of new materials. By training algorithms on large datasets of known molecules and their properties, ML models can make rapid and accurate predictions for new or uncharacterized compounds.

In the context of this compound, machine learning could potentially be used to predict its bioactivity, toxicity, or other physicochemical properties based on its molecular structure. However, a thorough search of existing research reveals no specific applications of machine learning models developed for or applied to this compound. While general ML models for predicting properties of organic molecules exist, dedicated studies focusing on this particular compound are not available.

The lack of specific computational and machine learning research on this compound highlights a potential area for future investigation. Such studies would be instrumental in building a comprehensive chemical and physical profile of this compound.

Derivatives of 2,4,6 Trimethylnicotinonitrile: Synthetic Utility and Advanced Applications

Role as a Synthetic Precursor for Heterocyclic Compounds

The strategic placement of functional groups in 2,4,6-trimethylnicotinonitrile allows for its participation in a range of chemical transformations, leading to the formation of fused pyridine (B92270) systems and other intricate heterocyclic structures. The nitrile group serves as a key reactive site, readily undergoing cycloaddition and condensation reactions.

One notable application of this compound is in the synthesis of fused pyridine derivatives. While specific examples detailing the direct use of this compound are limited in publicly available literature, the reactivity of the nicotinonitrile scaffold is well-documented. For instance, the nitrile functionality can participate in [3+2] cycloaddition reactions, a powerful tool for constructing five-membered rings. Conceptually, the reaction of this compound with a suitable 1,3-dipole could lead to the formation of novel fused heterocyclic systems, integrating the pyridine core with other heteroaromatic rings.

Furthermore, the methyl groups on the pyridine ring, while contributing to steric hindrance, can also be functionalized. For example, oxidation of the methyl groups could yield carboxylic acid derivatives, opening up avenues for further synthetic modifications and the creation of more complex molecules. The reactivity of these methyl groups, however, is influenced by the electronic nature of the pyridine ring and the presence of the electron-withdrawing nitrile group.

Advanced Applications in Materials Science

The integration of nitrogen-containing heterocycles into functional materials is a burgeoning area of research. While direct applications of this compound in materials science are not extensively reported, its structural motifs suggest potential utility in the development of novel materials. For example, pyridine derivatives are known to act as ligands in coordination chemistry, and the nitrogen atom in this compound could coordinate with metal ions to form metal-organic frameworks (MOFs) or other coordination polymers. The steric bulk provided by the methyl groups could influence the resulting crystal packing and porous properties of such materials.

Moreover, the nitrile group offers a potential site for polymerization. Nitrile-functionalized monomers can be utilized in the synthesis of polymers with unique thermal and electronic properties. The incorporation of the rigid, aromatic pyridine core of this compound into a polymer backbone could lead to materials with enhanced thermal stability and specific photophysical characteristics. For instance, diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) is a known photoinitiator used in polymer synthesis, highlighting the utility of the trimethylphenyl moiety in materials chemistry.

Development of Novel Chemical Scaffolds from this compound

The development of novel chemical scaffolds is a cornerstone of drug discovery and medicinal chemistry. The this compound framework presents an attractive starting point for the design of new molecular architectures. The pyridine ring is a common feature in many biologically active compounds, and the specific substitution pattern of this molecule offers opportunities for creating unique three-dimensional structures.

By leveraging the reactivity of the nitrile group and the potential for functionalization of the methyl groups, a diverse library of derivatives can be synthesized. For example, hydrolysis of the nitrile to a carboxylic acid, followed by amide coupling, could generate a series of novel amides. Alternatively, reduction of the nitrile to an amine would provide a key intermediate for the synthesis of a wide array of compounds with potential pharmacological activity. The steric hindrance imposed by the flanking methyl groups could also be exploited to control the regioselectivity of reactions and to influence the conformational preferences of the resulting molecules, which is a critical aspect in the design of bioactive compounds.

Structure-Reactivity and Structure-Property Relationships in Derivatization

The reactivity and properties of derivatives of this compound are intrinsically linked to its unique structure. The interplay of steric and electronic effects governs its chemical behavior and the characteristics of the resulting compounds.

Steric Effects: The three methyl groups on the pyridine ring create significant steric hindrance around the core. This steric bulk can influence the rate and feasibility of chemical reactions. For instance, nucleophilic attack at the carbon atom of the nitrile group might be slower compared to less substituted nicotinonitriles. Similarly, reactions involving the nitrogen atom of the pyridine ring could be sterically hindered. This steric shielding can be advantageous in controlling selectivity in certain synthetic transformations.

Electronic Effects: The nitrogen atom in the pyridine ring is electronegative, which influences the electron distribution within the aromatic system. This, in turn, affects the reactivity of the ring towards electrophilic and nucleophilic substitution reactions. The nitrile group is a strong electron-withdrawing group, further deactivating the pyridine ring towards electrophilic attack but potentially activating it for nucleophilic aromatic substitution, although the steric hindrance from the methyl groups would also play a significant role.

Future Research Directions and Conceptual Challenges in 2,4,6 Trimethylnicotinonitrile Chemistry

Emerging Methodologies for Enhanced Synthetic Control

The synthesis of highly substituted pyridines, such as 2,4,6-trimethylnicotinonitrile, has traditionally relied on classical condensation reactions which can be limited in scope and functional group tolerance. nih.gov Recent advancements, however, are providing more sophisticated and controlled routes to these valuable scaffolds.

Emerging strategies are moving away from harsh conditions and stoichiometric reagents towards milder, catalytic processes that offer greater precision. These include multicomponent reactions, cascade reactions, and transition-metal-catalyzed cycloadditions. nih.govnih.gov For instance, a novel N-iminative, copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates initiates a cascade reaction that, after electrocyclization and air oxidation, yields highly substituted pyridines in moderate to excellent yields (43–91%). nih.gov Another innovative approach involves a two-pot, three-component procedure based on a redox-neutral intermolecular catalytic aza-Wittig reaction to generate 2-azadienes, which then undergo Diels-Alder reactions to form diverse pyridine (B92270) structures. nih.gov

These modern methods offer significant advantages over classical syntheses, as detailed in the comparative table below. The key challenge lies in adapting these versatile methodologies to the specific synthesis of this compound, potentially by selecting appropriate precursors that would yield the desired substitution pattern with high regioselectivity.

Table 1: Comparison of Synthetic Methodologies for Substituted Pyridines

| Feature | Classical Methods (e.g., Hantzsch) | Emerging Catalytic Methods |

|---|---|---|

| Reaction Type | Condensation of carbonyl compounds | Cascade, Multicomponent, Cycloaddition nih.gov |

| Conditions | Often require harsh conditions (e.g., high temp.) | Generally milder reaction conditions illinois.edu |

| Scope | Can be limited in substitution patterns | Highly modular, allowing for diverse substitution nih.gov |

| Efficiency | May generate stoichiometric byproducts | Often catalytic, with higher atom economy nih.gov |

| Functional Group Tolerance | Limited | Generally good to excellent nih.gov |

Advancements in In Situ Spectroscopic Monitoring of Reactions

A significant challenge in complex organic syntheses is the transient nature of intermediates and the potential for competing reaction pathways or polymorphism in the final product. Advancements in in situ spectroscopic techniques are becoming indispensable for real-time reaction monitoring, providing mechanistic insights that enable optimization and control. irb.hrmdpi.com

For the synthesis of this compound, techniques like Raman and Fourier-transform infrared (FTIR) spectroscopy could be particularly powerful. mdpi.comspringernature.comnih.gov These non-destructive methods can be used to monitor reactions in real-time without interrupting the process. springernature.com For example, a reaction could be monitored by immersing a probe into the reaction vessel, allowing for the continuous collection of spectra. By tracking the appearance of vibrational bands corresponding to the product and the disappearance of reactant bands, chemists can precisely determine reaction kinetics, identify intermediates, and detect the formation of any undesired byproducts. nih.govresearchgate.net

Recent studies have demonstrated the successful use of simultaneous powder X-ray diffraction (PXRD) and Raman spectroscopy for the quantitative in situ monitoring of mechanochemical reactions, revealing complex pathways involving short-lived intermediates and multiple polymorphic forms. irb.hr Applying such tandem monitoring to the crystallization or reaction pathways of this compound could provide unprecedented insight into its formation, helping to control purity and solid-state structure.

Table 2: In Situ Spectroscopic Techniques for Reaction Monitoring

| Technique | Information Provided | Advantages for Nicotinonitrile Synthesis |

|---|---|---|

| Raman Spectroscopy | Vibrational modes, molecular structure, polymorphism springernature.com | Non-destructive, can be used in various media (solution, solid), sensitive to crystalline form. irb.hr |

| FTIR Spectroscopy | Functional group changes, bonding information nih.gov | High sensitivity, rapid data acquisition, provides detailed mechanistic data. nih.gov |

| UV-Vis Spectroscopy | Electronic transitions, chromophore changes researchgate.net | Useful for tracking reactions involving colored intermediates or products. researchgate.net |

| NMR Spectroscopy | Detailed molecular structure, quantification of species | Provides unambiguous structural information on reactants, intermediates, and products. |

Novel Computational Approaches for Complex Nicotinonitrile Systems

Computational chemistry provides a powerful lens through which to predict and understand the behavior of complex molecules like this compound before engaging in extensive lab work. Density Functional Theory (DFT) and other ab initio methods are increasingly used to investigate the structural, electronic, and reactive properties of nicotinonitrile derivatives. researchgate.netnih.gov

For this compound, computational approaches can be used to:

Predict Molecular Geometry and Stability: DFT calculations, for instance at the B3LYP/6-311G(d,p) level of theory, can determine the most stable conformation of the molecule, including the dihedral angles between the pyridine ring and any substituents. researchgate.netnih.gov

Elucidate Electronic Properties: Analysis of Frontier Molecular Orbitals (HOMO-LUMO) can reveal information about the molecule's chemical reactivity and intramolecular charge transfer capabilities. nih.gov The HOMO-LUMO energy gap is a key indicator of chemical stability.

Simulate Spectroscopic Data: Theoretical calculations can predict vibrational frequencies (IR and Raman spectra), which can then be compared with experimental data to confirm the structure and aid in spectral assignments. nih.gov

Map Reactivity: Molecular Electrostatic Potential (MEP) surfaces can be generated to predict the electrophilic and nucleophilic sites of the molecule, guiding the design of new reactions. nih.gov

Recent studies on related systems, such as 2-methoxy-4,6-diphenylnicotinonitrile, have employed sophisticated computational analyses, including Hirshfeld surface analysis to decode intermolecular interactions within the crystal lattice. nih.gov Applying these advanced computational tools to this compound could illuminate its properties and guide the exploration of its reactivity.

Unexplored Reactivity Frontiers of the this compound Core

While much research on nicotinonitrile derivatives has focused on their applications in medicinal chemistry, the fundamental reactivity of the this compound core remains a fertile ground for exploration. ekb.egnih.gov The specific electronic environment of this molecule—an electron-rich pyridine ring functionalized with an electron-withdrawing nitrile group—suggests several unexplored frontiers.

Coordination Chemistry and Catalysis: The nitrogen atom of the pyridine ring and the nitrile group present two potential coordination sites for metal ions. The steric hindrance from the methyl groups at the 2- and 6-positions could be exploited to create unique ligand environments. Research could focus on synthesizing novel pincer-type or bidentate ligands for applications in homogeneous catalysis, potentially leading to catalysts with novel selectivity or activity.

Functional Materials Science: The polar nitrile group and the aromatic system suggest that this compound could serve as a building block for advanced materials. Its derivatives could be investigated for non-linear optical (NLO) properties, as has been done for other nicotinonitriles. researchgate.net Furthermore, its structure could be incorporated into porous organic polymers or metal-organic frameworks (MOFs) to create materials with specific gas sorption or separation properties.

Derivatization and Complex Scaffolds: The methyl groups, while generally considered unreactive, could potentially be functionalized through radical reactions or C-H activation methodologies, opening pathways to new derivatives. The nitrile group is also a versatile handle for chemical transformations; it can be hydrolyzed to an amide or carboxylic acid, reduced to an amine, or used in cycloaddition reactions to build more complex heterocyclic systems fused to the pyridine core. Exploring these transformations could lead to novel molecular architectures for various chemical applications.

Q & A

Q. Under what storage conditions does this compound demonstrate optimal thermal stability?

- Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC purity checks. Degradation products (e.g., hydrolysis to carboxylic acid) are minimized under inert gas (N) and desiccated storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.